molecular formula C14H12N2O B1528605 5-Benzyl-1,3-benzoxazol-2-amine CAS No. 1375473-29-2

5-Benzyl-1,3-benzoxazol-2-amine

Cat. No. B1528605
CAS RN: 1375473-29-2
M. Wt: 224.26 g/mol
InChI Key: GZWPJMUINIVRSN-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is used for research purposes .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl groups . For compound 1, there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

Mechanism of Action

Target of Action

5-Benzyl-1,3-benzoxazol-2-amine is a synthetic compound and an organic molecule that belongs to the family of benzoxazoles They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

For instance, they have been used in the synthesis of 1-benzoxazolyl-o-carboranes , indicating their potential to interact with other compounds and form new structures.

Biochemical Pathways

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized . These pathways could potentially be affected by the action of 5-Benzyl-1,3-benzoxazol-2-amine.

Result of Action

. These effects could potentially be the result of the action of 5-Benzyl-1,3-benzoxazol-2-amine.

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They offer a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions in the research of 5-Benzyl-1,3-benzoxazol-2-amine could involve exploring its potential biological activities and developing new synthetic methodologies.

properties

IUPAC Name

5-benzyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-14-16-12-9-11(6-7-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWPJMUINIVRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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